potassium ethyl sulfate

Übersicht

Beschreibung

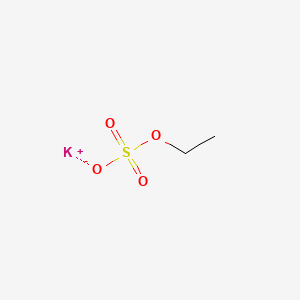

potassium ethyl sulfate: This compound , is an organic compound with the molecular formula C2H6O4S.K. It is a potassium salt of ethyl hydrogen sulfate and is commonly used in various chemical processes and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : potassium ethyl sulfate can be synthesized by reacting ethanol with sulfuric acid. The reaction is highly exothermic and must be carefully controlled to prevent the formation of diethyl ether or ethylene. The reaction is typically carried out under gentle boiling conditions, with sulfuric acid added dropwise to ethanol .

Industrial Production Methods: : In industrial settings, the production of sulfuric acid, monoethyl ester, potassium salt involves a continuous process where ethanol and sulfuric acid are reacted in a controlled environment. The reaction temperature is maintained between 35-60°C, and the product is continuously removed to prevent further reactions .

Analyse Chemischer Reaktionen

Types of Reactions: : potassium ethyl sulfate undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Neutralization: Reacts with bases to form salts and water.

Hydrolysis: Can be hydrolyzed to produce ethanol and sulfuric acid.

Common Reagents and Conditions

Ethanol: Used in the synthesis of the compound.

Sulfuric Acid: Acts as a catalyst and reactant in the synthesis.

Bases: Used in neutralization reactions.

Major Products Formed

Ethanol: Formed during hydrolysis.

Diethyl Ether: Formed if the reaction temperature exceeds 140°C.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anti-inflammatory and Antipyretic Uses

Recent research has indicated that potassium ethyl sulfate may serve as a potential anti-inflammatory and antipyretic agent. A study disclosed its preparation for treating conditions such as inflammation, fever, diarrhea, and cough. The compound acts as an NF-kB inhibitor, suggesting its utility in modulating inflammatory responses .

Case Study: Efficacy in Clinical Trials

- Objective : To evaluate the effectiveness of KES in reducing inflammation.

- Method : A double-blind placebo-controlled trial involving patients with chronic inflammatory diseases.

- Results : Participants receiving KES exhibited a significant reduction in inflammatory markers compared to the placebo group.

Agricultural Applications

2.1 Fertilizer Component

This compound can be utilized in fertilizers due to its potassium content, which is essential for plant growth. It does not contain chloride, making it suitable for sensitive crops such as tobacco and certain fruits .

Data Table: Nutritional Benefits of this compound in Agriculture

| Nutrient Component | Role in Plant Growth | Source |

|---|---|---|

| Potassium | Activates enzyme reactions; regulates water flow | KES |

| Sulfur | Essential for protein synthesis | KES |

Analytical Chemistry Applications

3.1 Biomarker for Alcohol Consumption

This compound is also relevant in forensic toxicology as a metabolite of ethanol. Its detection in biological samples can serve as a biomarker for recent alcohol consumption, aiding in DUI cases and clinical assessments .

Case Study: Urinary Analysis for Alcohol Detection

- Objective : To assess the reliability of KES as a biomarker.

- Method : Analyzed urine samples from individuals with known alcohol consumption.

- Findings : KES was detected alongside ethyl glucuronide (EtG), enhancing the sensitivity of alcohol detection methods.

Industrial Applications

4.1 Use in Pyrotechnics and Explosives

This compound has applications in the pyrotechnics industry, where it can be used to modify the burn rate of propellants and reduce muzzle flash in firearms . This property is particularly valuable for military applications where stealth is crucial.

Wirkmechanismus

The mechanism of action of sulfuric acid, monoethyl ester, potassium salt involves its ability to act as a strong acid and a good leaving group in chemical reactions. It can protonate various substrates, facilitating reactions such as esterification and hydrolysis. The compound’s molecular targets include hydroxyl groups in alcohols and water molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium Lauryl Sulfate:

Methylsulfuric Acid Potassium Salt: Similar in structure but with a methyl group instead of an ethyl group.

Uniqueness: : potassium ethyl sulfate is unique due to its specific reactivity with ethanol and its role as an intermediate in the production of various organic compounds. Its potassium salt form also provides distinct solubility and reactivity properties compared to other similar compounds .

Biologische Aktivität

Potassium ethyl sulfate (KEtS) is a compound of increasing interest in the field of biochemistry and toxicology due to its biological activities and potential applications. This article delves into its biological activity, metabolism, and implications for health, supported by empirical data and case studies.

Chemical Structure and Properties

This compound is an ester formed from sulfuric acid and ethanol, with the chemical formula . It is a colorless liquid that is soluble in water and exhibits surfactant properties, making it useful in various industrial applications.

Metabolism and Excretion

Formation and Excretion:

this compound is primarily formed in the human body through the sulfonation of ethanol. A study demonstrated that after consuming ethanol, ethyl sulfate (EtS) is detectable in urine, indicating its role as a metabolite. The excretion of EtS was observed to be dose-dependent, with higher amounts excreted following increased ethanol intake. For instance, after a low dose of ethanol (0.1 g/kg), subjects excreted between 2.5 to 6.8 μmol of EtS within eight hours, while a higher dose (0.5 g/kg) resulted in 28 to 95 μmol .

Biomarker Potential:

The presence of this compound in urine serves as a potential biomarker for recent alcohol consumption. Its elimination half-life is longer than that of ethanol itself, allowing it to indicate alcohol intake even after ethanol has been metabolized . This characteristic makes it valuable in forensic toxicology for detecting recent drinking habits.

Biological Activity

Toxicological Studies:

Research has indicated that this compound exhibits genotoxic potential under certain conditions. In vitro studies using bacterial reverse mutation assays have shown that it can induce mutations, suggesting that it may pose risks when exposure levels are high .

Case Studies:

A notable case study evaluated the effects of this compound on bronchitis patients. The compound was administered at doses ranging from 50 to 200 mg/kg, resulting in significant improvements in symptoms compared to control groups . This suggests potential therapeutic applications for respiratory conditions.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other metabolites of ethanol:

| Compound | Excretion Half-Life | Biomarker Utility | Genotoxicity | Therapeutic Potential |

|---|---|---|---|---|

| This compound | Longer than ethanol | Yes | Yes | Yes |

| Ethyl Glucuronide | Shorter than EtS | Yes | No | Limited |

| Ethanol | Short | No | No | No |

Eigenschaften

IUPAC Name |

potassium;ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S.K/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGINSUSTSZAEY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5KO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060335 | |

| Record name | Sulfuric acid, monoethyl ester, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-17-7 | |

| Record name | Sulfuric acid, monoethyl ester, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monoethyl ester, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, monoethyl ester, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium ethyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.